molecular formula C10H22O2 B081423 3-(Dimethoxymethyl)heptane CAS No. 14250-95-4

3-(Dimethoxymethyl)heptane

Cat. No.: B081423
CAS No.: 14250-95-4
M. Wt: 174.28 g/mol
InChI Key: PNCLVYKEOAAKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethoxymethyl)heptane is an oxygenated chemical of interest for advanced combustion research, particularly in the development of cleaner-burning hydrocarbon fuels. Its molecular structure, which incorporates an oxygen-rich dimethoxymethyl group onto a heptane chain, suggests its potential application as a synthetic fuel component or a blending agent with conventional fuels like diesel . This compound is primarily valued for investigating the soot-reduction mechanisms inherent to oxygenated fuels. The presence of C-O bonds, in contrast to C-C bonds, is known to weaken the tendency for molecular self-polymerization, thereby reducing the generation of large molecules that act as soot precursors . Furthermore, the oxygen atoms in its structure can contribute to the formation of OH radicals during combustion, which are highly effective in consuming these soot precursors . Research on simpler ethers like dimethoxymethane (DMM) has shown that the addition of such oxygenates to hydrocarbon fuels can significantly enhance the overall reactivity of the fuel blend, shifting the conversion of hydrocarbon components to lower temperatures through promoted radical production . Therefore, this compound serves as a valuable reagent for fundamental studies in thermal engineering, aimed at elucidating reaction pathways, ignition delay times, and the optimization of fuel formulations for high-efficiency, low-emission compression ignition (CI) engines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethoxymethyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-5-7-8-9(6-2)10(11-3)12-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCLVYKEOAAKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864479
Record name 3-(Dimethoxymethyl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14250-95-4
Record name 3-(Dimethoxymethyl)heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14250-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethoxymethyl)heptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014250954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Dimethoxymethyl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethoxymethyl)heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Pathways and Mechanistic Investigations of 3 Dimethoxymethyl Heptane

Established Synthetic Routes to 3-(Dimethoxymethyl)heptane

While specific literature on the synthesis of this compound is not abundant, its structure lends itself to several established synthetic strategies. These approaches can be broadly categorized into the functionalization of a pre-existing alkane skeleton and the formation of the acetal (B89532) moiety from a suitable precursor.

Alkane Functionalization Approaches

Direct functionalization of an alkane at a specific position is a challenging yet attractive approach in modern organic synthesis. wiley.com These methods aim to introduce a functional group, which can then be converted to the desired dimethoxymethyl group, directly onto the heptane (B126788) chain. One hypothetical route could involve the selective oxidation of heptane to produce 3-heptanone (B90015). This ketone could then be subjected to acetalization. However, achieving high regioselectivity in the oxidation of a simple alkane like heptane is notoriously difficult.

Another conceptual approach involves radical-mediated functionalization. While powerful, controlling the position of radical attack on an unactivated alkane chain like heptane to favor the C3 position would be a significant hurdle.

Acetal Formation Strategies at the C3 Position

A more conventional and predictable approach to the synthesis of this compound involves the formation of the acetal from a carbonyl precursor. byjus.com The most direct method would be the acid-catalyzed reaction of 3-heptanone with two equivalents of methanol (B129727). libretexts.org This reaction is an equilibrium process, and to drive it towards the formation of the acetal, the water generated during the reaction must be removed, often through azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents. wikipedia.org

A summary of potential precursors and reagents for acetal formation is presented in the table below.

Starting MaterialReagent(s)CatalystProduct
3-HeptanoneMethanol (excess)Acid (e.g., H₂SO₄, TsOH)3,3-(Dimethoxy)heptane
Heptan-3-alMethanol (excess)Acid (e.g., H₂SO₄, TsOH)This compound

This table presents plausible reaction schemes based on general principles of acetal formation.

Stereoselective Synthesis Considerations for Chiral Centers

The structure of this compound contains a chiral center at the C3 position. Therefore, its synthesis from a prochiral precursor like 3-heptanone using standard achiral methods will result in a racemic mixture of (R)- and (S)-3-(Dimethoxymethyl)heptane.

To achieve a stereoselective synthesis, one could employ a chiral auxiliary or a chiral catalyst. For instance, the reduction of 3-heptanone to 3-heptanol (B47328) could be performed using a chiral reducing agent to produce a single enantiomer of the alcohol. Subsequent oxidation to the aldehyde followed by acetalization would yield the enantiomerically enriched product. Another approach could involve the use of a chiral Brønsted acid catalyst during the acetalization of heptan-3-al, which could potentially favor the formation of one enantiomer over the other.

Reaction Mechanisms in the Formation of the Dimethoxymethyl Moiety

The formation of the dimethoxymethyl group, an acetal, is a well-understood process that can proceed through different mechanisms depending on the reaction conditions.

Acid-Catalyzed Acetalization Mechanisms

The most common method for acetal formation involves acid catalysis. youtube.commasterorganicchemistry.com The mechanism for the reaction of an aldehyde (like heptan-3-al) with methanol in the presence of an acid catalyst proceeds through the following key steps: libretexts.org

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the carbonyl group, making the carbonyl carbon more electrophilic.

Nucleophilic attack by methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

Deprotonation: A base (such as another molecule of methanol) removes a proton from the oxonium ion, forming a hemiacetal. byjus.com

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

Elimination of water: The protonated hydroxyl group leaves as a molecule of water, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom.

Second nucleophilic attack: A second molecule of methanol attacks the resonance-stabilized carbocation.

Final deprotonation: A base removes the final proton to yield the neutral acetal, this compound, and regenerate the acid catalyst.

Radical-Mediated Dimethoxymethyl Group Introduction

While less common for the direct synthesis of simple acetals, radical-mediated reactions could conceptually be used to introduce a dimethoxymethyl-like precursor. For instance, a radical reaction could be employed to introduce a hydroxymethyl group. nih.gov However, the direct introduction of a dimethoxymethyl group via a radical pathway is not a standard or efficient transformation.

A hypothetical radical-based approach might involve the generation of a radical at the C3 position of heptane, followed by trapping with a suitable reagent. However, controlling the regioselectivity of the initial radical formation and the subsequent reaction steps would be highly challenging and likely result in a mixture of products. More established radical methods often focus on C-H methylation or other simple functionalizations rather than the direct installation of a dimethoxymethyl group. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound, the dimethyl acetal of 2-ethylhexanal (B89479), is a classic example of acetalization. This reaction involves the protection of an aldehyde functional group and is governed by equilibrium. To achieve high yields and selectivity, careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, is paramount. The reaction proceeds by the acid-catalyzed addition of two equivalents of methanol to 2-ethylhexanal, with the concomitant removal of water to drive the equilibrium toward the product.

Catalyst Systems and Their Influence on Synthesis Efficiency

The efficiency of the synthesis of this compound is critically dependent on the catalyst employed. The primary role of the catalyst is to protonate the carbonyl oxygen of 2-ethylhexanal, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. A wide array of catalysts, ranging from traditional Brønsted and Lewis acids to modern heterogeneous and photocatalytic systems, can be utilized.

Brønsted Acids: Conventional mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), along with organic acids like p-toluenesulfonic acid (p-TSA), are effective and widely used catalysts for acetalization. nih.gov They are cost-effective and highly active, often requiring only trace amounts (as low as 0.03 mol%) to achieve excellent conversion rates at ambient temperatures. acs.org However, their corrosive nature and the potential for acid-sensitive functional groups to undergo side reactions can be a drawback. nih.gov

Lewis Acids: Lewis acids offer an alternative, often milder, catalytic approach. Compounds like zirconium tetrachloride (ZrCl₄) and bismuth triflate (Bi(OTf)₃) are highly efficient and chemoselective catalysts for acetal formation under mild conditions. organic-chemistry.orgacs.org Transition metal complexes involving palladium (Pd), cobalt (Co), and gold (Au) have also been developed, enabling the reaction to proceed with very low catalyst loadings at room temperature. organic-chemistry.orgmdpi.com

Heterogeneous Catalysts: To simplify catalyst removal and recycling, solid acid catalysts are frequently employed. These include acidic resins (e.g., Amberlyst-15®), montmorillonite (B579905) clays, and zeolites like ultra-stable Y molecular sieves. google.commdpi.comproquest.com These materials are particularly advantageous in industrial-scale continuous flow processes. google.com Mesoporous polymers and silica-supported ammonium (B1175870) salts have also demonstrated high efficacy, combining the benefits of easy separation with high catalytic activity. nih.govmdpi.com

Photocatalytic Systems: Emerging green chemistry approaches utilize photocatalysts, such as Eosin Y or thioxanthenone, under visible light irradiation. ymerdigital.comrsc.org These methods allow the reaction to proceed under neutral conditions, avoiding the use of corrosive acids and offering a more environmentally benign synthetic route. rsc.org

The choice of catalyst directly impacts reaction time, yield, and selectivity. For instance, strong acids can lead to rapid conversion but may require careful control to prevent side reactions, while heterogeneous catalysts might offer slower kinetics but superior ease of handling and recyclability.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted AcidsHCl, H₂SO₄, p-TSA0.03-1 mol%, Ambient Temp.Low cost, high activityCorrosive, difficult to remove
Lewis AcidsZrCl₄, Bi(OTf)₃, Cu(OTf)₂0.1-1 mol%, Mild conditionsHigh chemoselectivity, mildCost, moisture sensitivity
Heterogeneous CatalystsAmberlyst-15®, Montmorillonite K10, ZeolitesFlow or batch systemsReusable, easy separationPotentially lower activity
PhotocatalystsEosin Y, ThioxanthenoneVisible light, Ambient Temp.Green, neutral conditionsRequires light source, specialized setup

Solvent Effects on Reaction Kinetics and Thermodynamics

The solvent plays a crucial role in the synthesis of this compound, influencing reaction rates and the position of the chemical equilibrium. The primary thermodynamic challenge in acetalization is the removal of the water byproduct to prevent the reverse reaction (hydrolysis).

A common and straightforward approach is to use an excess of methanol, which serves as both a reactant and the solvent. The high concentration of methanol helps to shift the equilibrium towards the formation of this compound according to Le Châtelier's principle. This method is often sufficient for laboratory-scale syntheses, especially when combined with a highly effective catalyst. acs.org

For enhanced water removal, particularly on a larger scale, the reaction can be conducted in a non-polar, water-immiscible solvent such as toluene, hexane, or benzene. googleapis.com By using a Dean-Stark apparatus, water is azeotropically removed from the reaction mixture as it forms, effectively driving the reaction to completion. googleapis.com

In recent years, a focus on green chemistry has led to the exploration of more environmentally friendly solvents. Ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully employed. mdpi.comproquest.com These solvents form positive azeotropes with water, allowing for its efficient removal under Dean-Stark conditions while being less environmentally problematic than traditional hydrocarbon solvents. mdpi.com Furthermore, solvent-free conditions have been developed, particularly with the use of heterogeneous catalysts or by employing trimethyl orthoformate, which acts as both a methoxy (B1213986) source and a dehydrating agent by reacting with the generated water to form methanol and methyl formate. organic-chemistry.org

The kinetics of the reaction are also influenced by the solvent's polarity. While the reaction can proceed in a wide range of solvents, the stabilization of charged intermediates in the reaction mechanism can be affected by the dielectric constant of the medium.

Solvent SystemMethodologyPrimary FunctionAdvantages
Excess MethanolMethanol acts as reactant and solventShifts equilibrium via mass actionSimple setup, no additional solvent needed
Toluene/HexaneUsed with a Dean-Stark apparatusAzeotropic removal of waterDrives reaction to completion, high yields
Cyclopentyl Methyl Ether (CPME)Green solvent used with Dean-StarkAzeotropic removal of waterEnvironmentally benign alternative to toluene
Solvent-FreeReactants mixed with catalyst directlyMinimizes wasteHigh atom economy, green process

Temperature and Pressure Parameters in Industrial and Laboratory Scale Synthesis

Temperature and pressure are key physical parameters that must be controlled to optimize the synthesis of this compound. These parameters affect the reaction rate, the position of the equilibrium, and the efficiency of water removal.

On a laboratory scale, the reaction is often performed at temperatures ranging from ambient (20-25 °C) to the reflux temperature of the solvent. acs.org Mild conditions are often sufficient when using highly active catalysts. organic-chemistry.org For instance, using trace amounts of hydrochloric acid in methanol can lead to high conversion of aldehydes to their dimethyl acetals at room temperature within minutes. acs.org When using a Dean-Stark apparatus with solvents like toluene, the reaction is run at the boiling point of the azeotrope to ensure continuous water removal.

In an industrial setting, the reaction may be carried out under different conditions to maximize throughput and efficiency. Catalytic distillation is a sophisticated technique where the reaction and separation occur within the same unit. google.com In this process, a solid acid catalyst is packed into a distillation column. The reactants, 2-ethylhexanal and methanol, are fed into the column, and the reaction occurs in the catalyst zone. The temperature and pressure within the column are controlled to maintain the reaction mixture at its boiling point. google.com By increasing the pressure, the temperature in the system is increased, which can accelerate the reaction rate. google.com The more volatile acetal product and unreacted methanol move up the column, while the water byproduct is removed from a lower point, continuously driving the equilibrium toward the product. Typical conditions in such a reactor might be temperatures between 200 and 400°F (93-204°C) and pressures from 70 to 170 psig. google.com

For reactions conducted in sealed environments, pressurization, often achieved by heating above the solvent's atmospheric boiling point, can significantly shorten the reaction time and improve yields, especially for less reactive substrates or when using low-boiling-point alcohols. googleapis.com Temperatures of at least 50°C are preferable in such pressurized systems. googleapis.com

ScaleTypical TemperatureTypical PressureKey Considerations
LaboratoryAmbient (~25°C) to Reflux (~65-110°C)AtmosphericEase of setup, catalyst activity, efficient water removal
Industrial (Batch)50°C to 120°CAtmospheric to moderate pressureYield, reaction time, energy consumption
Industrial (Catalytic Distillation)~90°C to 200°CElevated (e.g., 70-170 psig)Throughput, process integration, catalyst lifetime

Analogous Synthetic Strategies for Related Dimethoxymethyl Compounds

The strategies employed for the synthesis of this compound are broadly applicable to a wide range of related aliphatic and aromatic dimethoxymethyl compounds. The fundamental reaction remains the acid-catalyzed acetalization of an aldehyde with methanol. However, variations in the substrate's structure and reactivity may necessitate modifications to the general protocol.

A highly effective and common strategy for synthesizing dimethyl acetals involves the use of trimethyl orthoformate (TMOF) in the presence of an acid catalyst. organic-chemistry.org TMOF serves a dual purpose: it acts as a source of the methoxy group and as an efficient dehydrating agent. It reacts with the water generated during the reaction to produce methanol and methyl formate, thus preventing the reverse hydrolysis reaction without the need for physical water removal methods like a Dean-Stark trap. This method is particularly useful for acid-sensitive substrates where harsh conditions must be avoided. nih.gov

For aldehydes that are sterically hindered or less reactive, more potent catalytic systems or more forcing conditions may be required. For example, the use of strong Lewis acids like cerium(III) trifluoromethanesulfonate (B1224126) can facilitate the acetalization of challenging substrates. organic-chemistry.org

The photochemical method using catalysts like Eosin Y under visible light offers a versatile strategy that is successful for a broad scope of aldehydes, including aliphatic, aromatic, and heteroaromatic variants. ymerdigital.comrsc.org This approach is noted for its mild, neutral conditions and high yields, even with substrates that are sensitive to acid. organic-chemistry.orgrsc.org

In addition to the direct acetalization of aldehydes, other specialized methods can produce dimethoxymethyl compounds. For instance, α,α-dimethoxyacetophenones can be formed from chalcone (B49325) epoxides through a C-C bond cleavage and subsequent acetalization process when heated with iodine in methanol. organic-chemistry.org While not a direct analogy for a simple aliphatic aldehyde, this illustrates the diverse pathways available for introducing the dimethoxymethyl group into a molecular structure. These analogous strategies highlight the flexibility and robustness of acetal formation chemistry in synthetic organic chemistry.

Chemical Reactivity and Transformation Studies of 3 Dimethoxymethyl Heptane

Cleavage and Hydrolysis Reactions of the Acetal (B89532) Functionality

The dimethoxymethyl group in 3-(Dimethoxymethyl)heptane is an acetal, a functional group known for its susceptibility to hydrolysis under acidic conditions. This reactivity forms the basis for its use as a protecting group for aldehydes in organic synthesis.

Acid-Catalyzed Deacetalization Mechanisms

The cleavage of the acetal in this compound to yield 3-ethylhexanal and two equivalents of methanol (B129727) is readily achieved in the presence of an acid catalyst and water. The generally accepted mechanism for this acid-catalyzed deacetalization involves a series of protonation and cleavage steps.

A variety of acids can be employed to catalyze this transformation, ranging from strong mineral acids like hydrochloric acid and sulfuric acid to milder acid catalysts such as p-toluenesulfonic acid. The choice of acid and reaction conditions can influence the rate and efficiency of the deacetalization process.

Regioselective Transformations of the Heptane (B126788) Backbone

The heptane backbone of this compound is a saturated hydrocarbon chain and, as such, is relatively inert to many chemical transformations. However, under specific conditions, regioselective reactions can be induced. The introduction of a functional group via reactions such as free-radical halogenation can provide a handle for further synthetic manipulations.

Free-radical bromination, for instance, is known to exhibit a high degree of regioselectivity for the most substituted carbon atom due to the stability of the resulting radical intermediate. In the case of this compound, this would likely favor substitution at the tertiary C-3 position, although reactions at secondary positions are also possible. The resulting haloalkane can then undergo various nucleophilic substitution or elimination reactions.

It is important to note that the acetal functionality might not be stable under all conditions required for transformations on the heptane chain, potentially necessitating a careful selection of reagents and reaction conditions to avoid unintended deprotection.

Substitution Reactions Involving the Dimethoxymethyl Group

Direct substitution reactions at the central carbon of the dimethoxymethyl group are not typical for acetals under standard conditions. The carbon-oxygen bonds are generally strong and not prone to direct displacement by nucleophiles. However, transformation of the acetal into other functional groups can be considered a form of substitution.

For instance, the conversion of the acetal to a dithioacetal can be achieved by treatment with a thiol, such as ethanethiol, under acidic conditions. This reaction proceeds through a mechanism similar to acetal hydrolysis but with the thiol acting as the nucleophile instead of water. Dithioacetals are valuable synthetic intermediates due to the ability of the sulfur atoms to stabilize an adjacent carbanion, allowing for further carbon-carbon bond-forming reactions.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target either the acetal functionality or the alkane backbone, depending on the reagents and conditions employed.

The heptane chain is generally resistant to oxidation under mild conditions. However, under more forcing conditions, such as with strong oxidizing agents or through microbial oxidation, hydroxylation of the alkyl chain could potentially occur.

Reduction of the acetal group itself is not a common transformation. However, the aldehyde that can be generated from its hydrolysis, 3-ethylhexanal, can be readily reduced to the corresponding primary alcohol, 3-(hydroxymethyl)heptane, using standard reducing agents like sodium borohydride or lithium aluminum hydride.

Pyrolysis Studies and Thermal Decomposition Pathways

For this compound, the C-O bonds of the acetal group are also susceptible to thermal cleavage. The decomposition would likely involve a complex network of radical reactions, leading to a mixture of products derived from both the heptane backbone and the dimethoxymethyl group. Potential products could include smaller olefins and alkanes, as well as oxygenated species like formaldehyde, methanol, and methyl formate, arising from the fragmentation of the acetal moiety. The presence of the acetal group may influence the distribution of pyrolysis products compared to a simple alkane.

Low- to Intermediate-Temperature Oxidation Processes

The low- to intermediate-temperature oxidation of alkanes is a complex process that proceeds through a radical-chain mechanism involving the formation of alkylperoxy and hydroperoxyalkyl radicals. This chemistry is relevant to autoignition and combustion processes. For this compound, the presence of the ether linkages in the acetal group introduces additional reaction pathways.

The oxidation is expected to be initiated by the abstraction of a hydrogen atom from the hydrocarbon chain by a radical species, forming an alkyl radical. This radical then reacts with molecular oxygen to form an alkylperoxy radical. Subsequent isomerization and decomposition reactions of these peroxy radicals lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and alcohols. The C-H bonds adjacent to the ether oxygens in the dimethoxymethyl group are particularly susceptible to hydrogen abstraction, which could lead to the formation of specific oxygenated intermediates. The study of dimethoxymethane (DMM), the simplest oxymethylene ether, has shown that the chemistry of peroxy species plays a crucial role in its low-temperature oxidation. researchgate.net

Cycloaddition Reactions and Pericyclic Transformations

Pericyclic reactions are a class of organic reactions that proceed in a concerted fashion through a single, cyclic transition state. wikipedia.orgmsu.edu These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are characterized by a simultaneous reorganization of bonding electrons without the formation of intermediates like carbocations or free radicals. wikipedia.orgmsu.edu The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of a pericyclic reaction, renowned for its efficiency in forming six-membered rings. wikipedia.orgorganic-chemistry.org

While specific experimental studies on the cycloaddition reactivity of this compound are not extensively documented in peer-reviewed literature, its structural features allow for theoretical exploration of its potential participation in such transformations. The presence of the dimethoxymethyl group, an acetal, can influence the electronic and steric properties of potential diene or dienophile systems derived from the heptane backbone, thereby affecting the course and outcome of pericyclic reactions.

The Diels-Alder reaction involves the interaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene ring. wikipedia.orgorganic-chemistry.org For a molecule like this compound to participate in a Diels-Alder reaction, it would first need to be transformed into a derivative containing a conjugated diene system. The reactivity of such a system would be modulated by the electronic nature of the substituents on both the diene and the dienophile.

The rate of a Diels-Alder reaction is generally enhanced when the diene is substituted with electron-donating groups (EDGs) and the dienophile with electron-withdrawing groups (EWGs). masterorganicchemistry.com The dimethoxymethyl group is generally considered to be electron-neutral or weakly electron-withdrawing. However, its influence can be more significant in stabilizing adjacent reactive centers or influencing the conformation of the diene. For the reaction to occur, the diene must be able to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. wikipedia.org

Research on analogous systems, such as 1,2,4-trioxygenated 1,3-dienes derived from pyruvic aldehyde dimethyl acetal, demonstrates that acetal moieties can be incorporated into diene systems and undergo cycloaddition reactions. nih.gov In these cases, the bulkiness of the acetal group was found to influence the stereochemistry of the diene, leading selectively to either (1E,3E) or (1Z,3E) isomers. nih.gov These dienes were then successfully employed in [4+2] cycloadditions with dienophiles like N-methylmaleimide, showcasing that the presence of a dimethoxymethyl-like group is compatible with Diels-Alder reactivity and can lead to specific cycloadducts with a high degree of stereocontrol. nih.gov

Table 1: Hypothetical Diels-Alder Reaction Parameters for a Diene Derived from this compound

Diene SystemDienophileReaction ConditionsExpected Product
Hepta-1,3-diene, 3-(dimethoxymethyl)-Maleic anhydride (B1165640)Thermal (e.g., 100-150 °C)Substituted cyclohexene dicarboxylic anhydride
Hepta-1,3-diene, 3-(dimethoxymethyl)-Methyl acrylateLewis Acid Catalysis (e.g., AlCl₃)Regioisomeric substituted cyclohexene carboxylates
Hepta-1,3-diene, 3-(dimethoxymethyl)-BenzoquinoneReflux in non-polar solventTricyclic adduct

This table is illustrative and based on general principles of Diels-Alder reactions, as specific experimental data for this compound derivatives is not available.

When both the diene and dienophile are unsymmetrical, the Diels-Alder reaction can lead to the formation of different regioisomers. masterorganicchemistry.com The outcome is largely governed by the electronic effects of the substituents and can often be predicted using Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org

The general trend for regioselectivity is the formation of "ortho" (1,2-disubstituted) and "para" (1,4-disubstituted) products, while "meta" (1,3-disubstituted) products are typically disfavored. masterorganicchemistry.com The dimethoxymethyl group on a hypothetical diene derived from this compound would exert a specific electronic and steric influence, directing the incoming dienophile.

Electronic Control : The oxygen atoms in the dimethoxymethyl group can influence the electron density of the diene system through inductive effects. This electronic bias would affect the orbital coefficients at the terminal carbons of the diene, thereby favoring one orientation of the dienophile over another.

Steric Control : The steric bulk of the dimethoxymethyl group can also play a crucial role in directing the approach of the dienophile. The dienophile is more likely to approach from the less hindered face of the diene, influencing the stereochemistry of the resulting cycloadduct.

Studies on related acetal-containing dienes have confirmed that cycloadditions can proceed with excellent stereo- and regiocontrol. nih.gov For instance, hyperbaric [4+2] cycloadditions between 1,2,4-trioxygenated 1,3-dienes and various acrylates resulted in specific, well-defined cycloadducts. nih.gov This suggests that the acetal moiety, while sterically demanding, effectively controls the trajectory of the dienophile.

Table 2: Predicted Regiochemical Outcome in the Diels-Alder Reaction of a Substituted Diene

Diene Substituent PositionDienophile SubstituentMajor Regioisomer(s)Underlying Principle
C-1Electron-withdrawing group"ortho" (1,2-adduct)FMO theory: matching of largest orbital coefficients
C-2Electron-withdrawing group"para" (1,4-adduct)FMO theory: matching of largest orbital coefficients
C-2 (with steric bulk)Various"para" favoredSteric hindrance disfavors the "meta" transition state

This table illustrates general principles of regioselectivity in Diels-Alder reactions. The specific outcome for a this compound-derived diene would depend on its exact structure and reaction conditions.

Spectroscopic Data for this compound Not Publicly Available

A thorough search of scientific databases and chemical literature has revealed no publicly available experimental spectroscopic data for the compound this compound. While the compound is listed in chemical databases, detailed research findings regarding its specific spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, are not present in the accessible literature.

Constructing a scientifically accurate and detailed article as outlined in the request is not possible without access to primary experimental data such as ¹H NMR, ¹³C NMR, 2D NMR spectra (COSY, HSQC, HMBC), and EI-MS fragmentation patterns. The generation of such specific data tables and detailed analysis would require predictive modeling or direct experimental analysis, both of which are beyond the scope of this request.

Information on related but structurally distinct compounds, such as various isomers of heptane, is available but cannot be used to accurately describe the spectroscopic properties of this compound. Using data from other molecules would lead to a scientifically inaccurate and misleading representation.

Therefore, the requested article focusing solely on the spectroscopic characterization of this compound cannot be generated at this time due to the absence of the necessary scientific data in published sources.

Spectroscopic Characterization and Structural Elucidation of 3 Dimethoxymethyl Heptane

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum produced reveals the vibrational frequencies of the bonds within the molecule, which are characteristic of specific types of bonds and functional groups. For 3-(Dimethoxymethyl)heptane, IR spectroscopy is instrumental in confirming the presence of its core structural features: the alkane backbone and the ether linkages.

Characteristic Vibrational Frequencies of Ether and Alkane Moieties

The infrared spectrum of this compound is dominated by absorptions arising from its alkane (C-H and C-C bonds) and ether (C-O bonds) components.

The heptane (B126788) portion of the molecule gives rise to strong C-H stretching absorptions in the region of 2850-3000 cm⁻¹. libretexts.org Specifically, asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are observed in this range. researchgate.net C-H bending vibrations for these groups also produce characteristic peaks. For instance, the scissoring or bending of CH₂ groups typically appears around 1450-1470 cm⁻¹, while methyl group bending vibrations are found at approximately 1370-1385 cm⁻¹. libretexts.orgdocbrown.info

The dimethoxymethyl group, an acetal (B89532), is characterized by the presence of strong C-O stretching vibrations. The C-O-C stretching of ethers and acetals typically results in a strong, prominent band in the fingerprint region of the spectrum, generally between 1000 and 1300 cm⁻¹. vscht.cz For acetals specifically, there are often multiple strong bands in the 1000-1200 cm⁻¹ range due to the coupled symmetric and asymmetric stretching of the C-O-C system.

Below is a table summarizing the expected characteristic IR absorption frequencies for this compound based on its functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alkane (CH₃, CH₂)C-H Stretching2850-3000Strong
Alkane (CH₂)C-H Bending (Scissoring)1450-1470Medium
Alkane (CH₃)C-H Bending (Asymmetric)~1450Medium
Alkane (CH₃)C-H Bending (Symmetric)1370-1385Medium
Ether (Acetal)C-O Stretching1000-1200Strong, Multiple Bands

Vapor-Phase Infrared Analysis

While condensed-phase (liquid film or KBr pellet) IR spectroscopy is more common, vapor-phase analysis can provide additional details about molecular structure. In the gas phase, molecules are free from intermolecular interactions, resulting in spectra with sharper, more well-resolved vibrational bands. This can allow for the observation of fine rotational-vibrational structures that are obscured in the liquid or solid state.

Advanced Spectroscopic Methods in Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are arguably the most powerful tools for elucidating the precise structure of organic molecules.

¹H NMR: A proton NMR spectrum of this compound would provide a wealth of information. It would show distinct signals for each unique proton environment, and the integration of these signals would correspond to the number of protons in each environment. The chemical shift of each signal would indicate the electronic environment of the protons (e.g., protons on carbons adjacent to the oxygen atoms of the acetal would be shifted downfield). Furthermore, the splitting pattern (multiplicity) of each signal, arising from spin-spin coupling, would reveal the number of neighboring protons, allowing for the determination of the connectivity of the carbon skeleton.

¹³C NMR: A carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., CH₃, CH₂, CH) and its electronic environment. The carbon of the acetal group (C(OR)₂) would appear at a characteristic downfield shift. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which can be used to confirm the molecular formula (C₁₀H₂₂O₂). uni.lu

Fragmentation Pattern: The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. For this compound, common fragmentation pathways would include the loss of a methoxy (B1213986) group (-OCH₃) or cleavage of the C-C bonds in the heptane chain. The analysis of these fragment ions helps to piece together the molecular structure. While no specific experimental mass spectrometry data for this compound is publicly available, predicted collision cross-section values for various adducts have been calculated. uni.lu

Together, these advanced spectroscopic methods, in conjunction with IR spectroscopy, provide a comprehensive characterization and unambiguous confirmation of the molecular structure of this compound. researchgate.net

Computational Chemistry and Theoretical Modeling of 3 Dimethoxymethyl Heptane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformation

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and various conformations of a molecule. For 3-(Dimethoxymethyl)heptane, DFT studies would be instrumental in calculating key structural parameters such as bond lengths, bond angles, and dihedral angles of its most stable conformers. This analysis would provide a foundational understanding of its three-dimensional structure. However, no such DFT studies specific to this compound are currently available in the public domain.

High-Level Ab Initio Calculations of Reaction Pathways

High-level ab initio methods are employed to accurately model the energetics of chemical reactions, including the identification of transition states and the calculation of activation energies. Such calculations for this compound would be crucial for understanding its reactivity, degradation pathways, and potential synthesis routes. To date, no research has been published detailing these reaction pathways for this compound.

Molecular Dynamics (MD) Simulations of Conformational Space

Molecular dynamics simulations offer a way to explore the dynamic behavior of a molecule over time, providing a detailed picture of its conformational landscape. An MD simulation of this compound would reveal the flexibility of the heptane (B126788) chain and the rotational freedom of the dimethoxymethyl group, identifying the most populated conformations and the energy barriers between them. This information is vital for understanding how the molecule behaves in different environments. Regrettably, no MD simulation studies have been reported for this compound.

Kinetic Modeling and Rate Constant Calculations for Chemical Processes

Kinetic modeling combines theoretical calculations with experimental data to predict the rates of chemical reactions.

Transition State Theory Applications in Reaction Mechanism Elucidation

Transition State Theory (TST) is a cornerstone for calculating the rate constants of elementary reactions. Applying TST to potential reactions involving this compound would allow for the elucidation of its reaction mechanisms under various conditions. This would be particularly valuable for predicting its stability and reactivity. No TST-based kinetic analyses for this compound are presently documented.

Predictive Modeling of Reactivity and Selectivity

By building upon quantum chemical calculations and kinetic modeling, predictive models can be developed to forecast the reactivity and selectivity of this compound in different chemical scenarios. Such models are essential for designing new synthetic applications or understanding its environmental fate. The absence of foundational computational data precludes the development of such predictive models for this specific molecule.

Computational Fluid Dynamics (CFD) for Process Optimization in Related Systems

Computational Fluid Dynamics (CFD) is a powerful simulation tool used in chemical engineering to analyze and visualize fluid flow, heat transfer, and chemical reactions within a given system, such as a reactor. ub.eduucc.ie While specific CFD studies on the synthesis of this compound are not documented, the principles applied to analogous processes, such as the direct synthesis of dimethyl ether (DME), provide a clear framework for potential process optimization. cup.edu.cnresearchgate.net

The synthesis of acetals, like this compound, typically involves the reaction of an aldehyde with an alcohol. rsc.org Optimizing this process on an industrial scale requires a deep understanding of the fluid dynamics and reaction kinetics inside the reactor. CFD simulations can model the complex interplay of these factors to enhance yield, improve safety, and reduce operational costs. ucc.ie

Key Optimization Parameters:

Reactor Design: CFD can be used to design and virtually test different reactor geometries to ensure optimal mixing of reactants, uniform temperature distribution, and efficient catalyst interaction. ub.edu For instance, in fixed-bed reactors, simulations can predict concentration and temperature profiles to identify potential hot spots or areas of poor conversion. cup.edu.cn

Flow Conditions: The simulation can determine optimal flow rates for reactants to maximize residence time and ensure complete reaction, minimizing the formation of byproducts.

Heat Transfer: Acetal (B89532) formation can be exothermic. CFD models help in designing efficient heat exchange systems to maintain the desired reaction temperature, preventing catalyst deactivation or unwanted side reactions. ub.edu

Catalyst Efficiency: By modeling the flow of reactants over a catalyst surface, CFD can help in understanding mass transfer limitations and optimizing the catalyst bed design for maximum efficiency.

A hypothetical application of CFD to a reactor synthesizing this compound would involve creating a 3D model of the reactor and solving the governing mathematical equations for fluid flow and chemical reactions. researchgate.net This would allow for the virtual testing of various operational conditions to identify the most efficient and economical synthesis pathway.

In Silico Approaches for Predicting Molecular Interactions and Reactivity Descriptors

In silico methods, particularly those rooted in quantum chemistry, are instrumental in predicting the intrinsic properties of a molecule, its reactivity, and how it interacts with other chemical species. nih.gov Density Functional Theory (DFT) is a prominent computational method used to determine the electronic structure of molecules and derive various reactivity descriptors. researchgate.netscielo.org.mx

Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron. A lower value indicates a higher tendency to act as an electron donor.

Electron Affinity (A): The energy released when an electron is added. A higher value suggests a greater capacity to accept an electron.

Chemical Potential (µ): A measure of the escaping tendency of an electron from a stable system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A larger gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to higher hardness and lower reactivity. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net

While specific DFT calculations for this compound are not available in the literature, a theoretical table of reactivity descriptors can be conceptualized based on the known properties of its constituent functional groups (an acetal and a heptane chain).

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Calculated via DFT)

DescriptorSymbolHypothetical Value (eV)Implication for Reactivity
Ionization PotentialI9.5Moderately acts as an electron donor.
Electron AffinityA0.8Low tendency to act as an electron acceptor.
Chemical Potentialµ-5.15Indicates a moderate tendency to escape electrons.
Chemical Hardnessη4.35Suggests relatively high stability and lower reactivity.
Electrophilicity Indexω3.05Indicates a moderate electrophilic character.

Note: The values in this table are illustrative and would require specific DFT calculations for validation.

Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive sites within the this compound molecule. scielo.org.mx It would be expected that the oxygen atoms of the dimethoxymethyl group would be primary sites for electrophilic attack due to their lone pairs of electrons, while the acidic protons on the carbon adjacent to the oxygen atoms would be susceptible to nucleophilic attack. Molecular Dynamics (MD) simulations could also be employed to understand the conformational flexibility of the heptane chain and how the molecule might interact with solvents or other reactants over time. researchgate.netnih.gov

Applications of 3 Dimethoxymethyl Heptane in Advanced Organic Synthesis

Role as a Protecting Group Strategy in Multistep Syntheses

Protecting groups are crucial tools in multistep organic synthesis, allowing for the temporary masking of a reactive functional group to prevent unwanted side reactions. wikipedia.orgmissouri.edu Acetals, such as the dimethoxymethyl group present in 3-(Dimethoxymethyl)heptane, are commonly employed to protect aldehydes and ketones. However, there is no specific information available in the scientific literature that documents the use of this compound itself as a protecting group or in the development of protecting group strategies.

Utilization as a Synthetic Intermediate for Complex Molecules

Synthetic intermediates are compounds that serve as stepping stones in the construction of more complex molecular architectures.

Building Block in Pharmaceutical Precursors

The synthesis of pharmaceutical drugs often involves the use of specialized building blocks to construct the final active molecule. rsc.org A search of the available literature did not yield any instances of this compound being used as a synthetic intermediate or precursor in the development of pharmaceuticals.

Intermediate in Agrochemical Development

Similarly, the development of new agrochemicals relies on a diverse pool of chemical intermediates. There is currently no documented use of this compound as an intermediate in the synthesis of agrochemical compounds.

Precursor in the Synthesis of Novel Materials

The creation of new materials with tailored properties is a significant area of chemical research.

Monomer Development for Polymeric Systems

Polymers are large molecules composed of repeating structural units known as monomers. msu.edu The properties of a polymer are dictated by the structure of its constituent monomers. There is no evidence in the current body of scientific literature to suggest that this compound has been utilized as a monomer in the development of new polymeric systems.

Derivatization Strategies for Analytical and Synthetic Purposes

Chemical Derivatization for Enhanced Chromatographic Separation

The primary goal of derivatization for chromatography is to improve the separation efficiency and detection of an analyte. For a relatively non-polar and volatile compound like 3-(Dimethoxymethyl)heptane, derivatization strategies focus on modifying its polarity to improve peak shape and resolution in gas chromatography (GC) and to enable its analysis by high-performance liquid chromatography (HPLC).

This compound is a non-polar molecule, which makes it well-suited for separation on non-polar GC columns. quora.com However, to enhance its retention and selectivity on columns of different polarity or to make it amenable to reversed-phase HPLC, its polarity must be increased. This typically requires the introduction of polar functional groups. Given the inert nature of the alkane backbone and the acetal (B89532) group, this is not a trivial transformation and usually involves initial C-H bond activation.

One theoretical approach involves the introduction of a hydroxyl group via selective oxidation. Once a hydroxyl group is introduced, it can be further derivatized with polar reagents.

Table 1: Hypothetical Derivatization Strategy for Polarity Modification

Step Reaction Reagent(s) Resulting Functional Group Effect on Polarity
1 C-H Oxidation Biocatalyst (e.g., P450 monooxygenase) or chemical oxidant Hydroxyl (-OH) Significant Increase
2 Silylation BSTFA, TMCS Silyl (B83357) ether (-OSi(CH₃)₃) Decrease (Masks polar -OH)

Note: This table is based on general principles of alkane functionalization and derivatization of resulting functional groups.

This compound is inherently volatile and generally suitable for GC analysis without derivatization to increase volatility. youtube.com Derivatization in this context is more commonly applied to compounds with polar functional groups (like alcohols or carboxylic acids) that cause poor peak shape and decreased volatility due to hydrogen bonding. libretexts.org

Should a synthetic precursor to this compound contain a polar group (e.g., a hydroxyl group on the heptane (B126788) chain), derivatization would be necessary to increase its volatility for GC analysis. The most common methods are silylation and acylation, which replace the active hydrogen of the hydroxyl group with a non-polar group. youtube.comlibretexts.org

Silylation: This is a widely used method where an active hydrogen is replaced by an alkylsilyl group, typically trimethylsilyl (B98337) (TMS). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS) are effective. The resulting silyl ethers are significantly more volatile and less polar.

Acylation: This process introduces an acyl group, converting alcohols into esters. Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) are used. The resulting esters are more volatile than the parent alcohols.

Functionalization for Further Synthetic Transformations

The inert nature of the C-H bonds in the heptane chain and the stability of the acetal group make this compound a challenging substrate for further synthesis. technion.ac.ilnih.gov Functionalization is the key to unlocking its potential as a synthetic intermediate.

Alkane C-H Functionalization: This is a major area of modern chemical research. rsc.orgresearchgate.net While challenging, several methods can be considered:

Free Radical Halogenation: This classic but often unselective method can introduce bromine or chlorine atoms onto the alkane chain, which can then serve as leaving groups for nucleophilic substitution or as handles for organometallic reactions.

Transition-Metal Catalysis: More modern methods using catalysts based on rhodium, iridium, or palladium can achieve more selective C-H activation, leading to borylation, oxidation, or amination products. nih.govrsc.org These products, particularly the organoboron compounds, are exceptionally versatile intermediates in organic synthesis.

Acetal Hydrolysis: The dimethoxymethyl group is an acetal, which serves as a protecting group for an aldehyde. Under aqueous acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde functional group at the 3-position of the heptane backbone. This aldehyde is a highly versatile functional group, capable of undergoing a vast array of transformations, including:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Nucleophilic addition reactions (e.g., Grignard, Wittig reactions).

Reductive amination to form amines.

This hydrolytic deprotection is arguably the most straightforward and powerful strategy for the functionalization of this compound, converting it from an inert alkane derivative into a versatile carbonyl compound.

Table of Compounds

Compound Name
This compound
Acetic Anhydride
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Hexamethyldisilazane (HMDS)
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
Phenylboronic acid
Trifluoroacetic anhydride (TFAA)

Selective Modification of the Dimethoxymethyl Group

The dimethoxymethyl group is an acetal, which serves as a protected form of an aldehyde. libretexts.orgchemistrysteps.com Its reactivity is primarily centered around the carbon atom bonded to two oxygen atoms. Selective modifications can unmask the aldehyde or exchange the methoxy (B1213986) groups for other functionalities.

The most fundamental transformation of the dimethoxymethyl group is its hydrolysis back to the parent aldehyde, 3-formylheptane. This reaction is typically catalyzed by an acid in the presence of water. libretexts.org The mechanism involves protonation of one of the methoxy oxygen atoms, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the aldehyde. The reaction is reversible, and removal of the resulting methanol can help drive the equilibrium toward the aldehyde. libretexts.org

Another significant modification is transacetalization, where the methoxy groups are exchanged for other alkoxy groups. This is achieved by reacting this compound with a different alcohol or a diol, again under acidic conditions. chemistrysteps.com Using a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic acetal, which can offer different stability and reactivity profiles compared to the acyclic dimethoxy acetal. chemistrysteps.com This strategy allows for the introduction of more complex or functionalized alcohol moieties.

Reductive cleavage of the acetal group can also be employed to generate an ether. Reagents such as triethylsilane in the presence of a Lewis acid can reduce the acetal to a methyl ether, yielding 3-(methoxymethyl)heptane. This transformation provides a pathway to a different class of compounds while still originating from the same parent molecule.

Below is a summary of selective modification strategies for the dimethoxymethyl group.

Modification Type Reagents and Conditions Resulting Functional Group Product Example
HydrolysisAqueous acid (e.g., HCl, H₂SO₄)Aldehyde3-Formylheptane
TransacetalizationR'OH (excess), acid catalystDialkoxy acetal3-(Diethoxy)heptane
Cyclic Acetal FormationDiol (e.g., ethylene glycol), acid catalystCyclic acetal2-(Heptan-3-yl)-1,3-dioxolane
Reductive CleavageTriethylsilane, Lewis acid (e.g., BF₃·OEt₂)Methoxy ether3-(Methoxymethyl)heptane

Introduction of Additional Functional Handles on the Heptane Chain

The heptane chain of this compound is a saturated hydrocarbon, which is generally unreactive. wikipedia.org Introducing functional groups onto this aliphatic backbone requires overcoming the inertness of C-H bonds.

One of the classic, albeit often non-selective, methods for functionalizing alkanes is free-radical halogenation. wikipedia.org In the presence of UV light or a radical initiator, halogens such as chlorine or bromine can replace hydrogen atoms on the heptane chain. This reaction typically produces a mixture of constitutional isomers, as the reactivity of primary, secondary, and tertiary C-H bonds can be similar, and the reaction proceeds via a radical chain mechanism. The presence of the dimethoxymethyl group can influence the regioselectivity to some extent due to steric hindrance.

More advanced and selective methods involve directed C-H activation. While specific examples for this compound are not prevalent in the literature, the general principle involves using a directing group to position a metal catalyst in proximity to a specific C-H bond, enabling its selective functionalization. The oxygen atoms of the dimethoxymethyl group could potentially act as a directing group, guiding a catalyst to functionalize the C-H bonds at positions gamma or delta to the acetal carbon. This could allow for the introduction of functionalities like esters, ketones, or halides with high regioselectivity.

Biotransformation, using whole-cell microorganisms or isolated enzymes, presents another strategy for the selective oxidation of alkanes. Certain enzymes, such as cytochrome P450 monooxygenases, are capable of hydroxylating specific, unactivated C-H bonds in alkanes to produce alcohols. This approach can offer high levels of regio- and stereoselectivity that are challenging to achieve with traditional chemical methods.

The following table outlines strategies for introducing functional groups onto the heptane chain.

Strategy Typical Reagents and Conditions Type of Functional Group Introduced Potential Product(s)
Free-Radical HalogenationCl₂ or Br₂, UV light or heatHalogen (Cl, Br)Mixture of chloro/bromo-3-(dimethoxymethyl)heptanes
Directed C-H ActivationTransition metal catalyst (e.g., Pd, Rh), directing group, oxidantVarious (e.g., ester, ketone, halide)Regioselectively functionalized this compound
BiotransformationMicroorganisms (e.g., bacteria, fungi) or isolated enzymes (e.g., P450)Hydroxyl (-OH)Hydroxylated derivatives of this compound

Future Research Directions and Unexplored Avenues for 3 Dimethoxymethyl Heptane

Development of Novel Asymmetric Synthetic Approaches

The presence of a stereocenter at the third position of the heptane (B126788) chain makes the enantioselective synthesis of 3-(Dimethoxymethyl)heptane a significant research objective. Future work could focus on developing novel asymmetric methodologies to access specific stereoisomers of this compound, which is crucial for applications in fields where chirality is a key determinant of function.

Promising research avenues include:

Chiral Auxiliary-Mediated Synthesis : This approach involves the temporary attachment of a chiral auxiliary to an achiral precursor. For instance, an achiral aldehyde could be converted to a chiral acetal (B89532) using a chiral diol, enabling the stereocontrolled introduction of the butyl group at the alpha position before the acetal is converted to the dimethoxymethyl group.

Organocatalysis : The use of small chiral organic molecules as catalysts for the enantioselective functionalization of aldehydes is a well-established field. Research could explore the asymmetric conjugate addition of a butyl nucleophile to an appropriate α,β-unsaturated aldehyde precursor, followed by acetalization.

Biocatalysis : The use of enzymes for chiral synthesis offers high enantioselectivity under mild conditions. nih.govnih.govjocpr.com Future studies could investigate the use of engineered enzymes, such as ketoreductases or transaminases, to produce chiral precursors to this compound with high optical purity. nih.govmagtech.com.cnsemanticscholar.org Biocatalytic methods are increasingly sought after for the synthesis of chiral synthons for pharmaceuticals and fine chemicals. nih.gov

A comparative table of potential asymmetric synthetic strategies is presented below.

Synthetic StrategyPotential PrecursorsKey FeaturesAnticipated Challenges
Chiral Auxiliary2-Heptenal, Chiral DiolWell-established methodology, high diastereoselectivity.Stoichiometric use of expensive auxiliaries, additional protection/deprotection steps.
Asymmetric OrganocatalysisCrotonaldehyde, Butyl GrignardMetal-free, environmentally benign.Catalyst loading, optimization of reaction conditions for high enantioselectivity.
BiocatalysisPro-chiral ketoneHigh enantioselectivity, mild reaction conditions, sustainable. jocpr.comEnzyme stability, substrate scope, and process optimization. nih.gov

Exploration of Organometallic Chemistry Involving this compound

The field of organometallic chemistry, which studies compounds with carbon-metal bonds, offers intriguing possibilities for the functionalization of this compound. wikipedia.orguomustansiriyah.edu.iq While the acetal group itself is not a primary ligand, the alkane backbone of the molecule could be a substrate for C-H activation reactions.

Future research could delve into:

Catalytic C-H Functionalization : The selective activation and functionalization of C-H bonds in alkanes is a major goal in modern chemistry. acs.orgrsc.orgpku.edu.cn Research could explore the use of transition metal catalysts (e.g., based on rhodium, iridium, or iron) to selectively functionalize the heptane chain of this compound. illinois.edumdpi.com The electronic and steric influence of the dimethoxymethyl group on the regioselectivity of such reactions would be a key area of investigation.

Directed C-H Activation : While the acetal oxygens are poor directing groups, it might be possible to temporarily install a directing group elsewhere on the molecule to guide a metal catalyst to a specific C-H bond for functionalization.

Synthesis of Novel Ligands : Derivatives of this compound could be synthesized to incorporate coordinating moieties, thereby creating novel chiral ligands for asymmetric catalysis. The chiral backbone originating from this compound could influence the stereochemical outcome of reactions catalyzed by the corresponding metal complexes.

Green Chemistry Principles in the Synthesis and Application of the Compound

Adherence to the principles of green chemistry is essential for the development of sustainable chemical processes. yale.eduacs.org Future research on this compound should prioritize the incorporation of these principles.

Key areas for investigation include:

Greener Synthetic Routes : Developing synthetic pathways that minimize waste, use less hazardous substances, and are energy-efficient is paramount. yale.edu This includes the use of catalytic reagents over stoichiometric ones and avoiding the use of protecting groups. acs.org Photo-organocatalytic methods for acetalization, which utilize light and a small organic molecule as a catalyst, represent a green alternative to traditional acid-catalyzed methods. rsc.orgresearchgate.netrsc.org

Use of Renewable Feedstocks : Investigating the synthesis of this compound from bio-based starting materials would enhance its sustainability profile.

Safer Solvents : The selection of environmentally benign solvents is a core tenet of green chemistry. ijsdr.org Research should focus on utilizing safer solvents or developing solvent-free reaction conditions.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. acs.org

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the intricate details of reaction mechanisms is fundamental to controlling chemical transformations. Ultrafast spectroscopy provides the capability to observe chemical events on extremely short timescales.

For this compound, future research could employ techniques such as:

Femtosecond Transient Absorption Spectroscopy : This technique could be used to study the dynamics of photochemical reactions involving this compound, should any be discovered.

Ultrafast 2D NMR Spectroscopy : This powerful technique has been successfully used to monitor the mechanism of acetal hydrolysis in real-time. nih.gov It allows for the detection and characterization of short-lived intermediates, such as hemiacetals. nih.gov Applying this methodology to the formation or cleavage of this compound could provide unprecedented insights into the reaction pathway. These studies could elucidate the roles of catalysts and reaction conditions in controlling the efficiency and selectivity of the acetalization process.

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages for chemical synthesis, including improved safety, scalability, and process control. nih.govacs.org

The application of flow chemistry to the synthesis of this compound is a promising avenue for future research:

Continuous Acetalization : The synthesis of acetals has been shown to be amenable to continuous flow processing. researchgate.net A flow-based synthesis of this compound could allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity.

Scalable Production : One of the significant benefits of flow chemistry is the ease of scaling up production by simply running the system for longer periods or by using larger reactors. This would be advantageous for producing larger quantities of this compound for further research or potential applications.

Q & A

Basic: What are the most reliable synthetic routes for preparing 3-(dimethoxymethyl)heptane, and how can retrosynthetic analysis optimize pathway selection?

Methodological Answer:
The synthesis of this compound can be approached via alkylation of heptane precursors with methoxymethyl groups. A retrosynthetic strategy using AI-powered tools (e.g., Template_relevance models like Pistachio and Reaxys) suggests starting from halogenated heptane derivatives (e.g., 3-(chloromethyl)heptane, CAS 123-04-6 ) and substituting the halogen with a dimethoxymethyl group via nucleophilic displacement. Alternative routes may involve Grignard reactions with methoxymethyl magnesium bromide. Computational plausibility thresholds (min. 0.01) and precursor scoring heuristics help prioritize routes with fewer side reactions .

Basic: How can researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy : Compare experimental 1^1H-NMR data with reference spectra. For example, methoxy protons (δ 3.2–3.4 ppm) and heptane backbone protons (δ 1.2–1.6 ppm) should align with predicted splitting patterns. Aromatic analogs like 3-(dimethoxymethyl)pyridine derivatives show similar methoxy resonances .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., exact mass ±0.001 Da) confirms molecular formula (C10_{10}H22_{22}O2_2). Derivatives like bicycloheptane trifluoroacetate (CAS 1597771-06-6) provide reference fragmentation patterns .
  • GC/HPLC : Use non-polar columns (e.g., DB-5) with flame ionization detection to assess purity (>98%) and detect traces of unreacted precursors .

Advanced: What computational models are effective for predicting the conformational stability and reactivity of this compound in catalytic systems?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric effects from the dimethoxymethyl group on the heptane backbone. Compare energy barriers for rotamer interconversion and assess electron density maps for nucleophilic/electrophilic sites. Studies on analogous compounds, such as 3,3-bis(methoxymethyl)-2,6-dimethylheptane (CAS 129228-11-1), show that methoxy groups stabilize transition states in SN2 reactions . Molecular dynamics simulations (MD) further predict solubility in hydrocarbon solvents .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Methodological Answer:
Discrepancies often arise from impurity profiles or temperature/pressure variations . Systematic validation involves:

  • Phase Behavior Studies : Measure liquid densities (e.g., pseudo-binary mixtures with n-heptane) at controlled temperatures (20–100°C) and pressures (1–10 MPa) using a high-pressure densitometer .
  • Hansen Solubility Parameters : Calculate HSPs (δD_D, δP_P, δH_H) for this compound and compare with solvents like toluene (δD_D=18.0) or DMSO (δP_P=16.4) to predict miscibility .

Advanced: What biological or pharmacological applications have been explored for structurally related heptane derivatives, and how might this compound fit into these studies?

Methodological Answer:
Diarylheptanes (e.g., 3,5-diacetoxy-1,7-bis-(4-hydroxy-3-methoxyphenyl)-heptane) exhibit anti-inflammatory and antioxidant activities . For this compound, researchers could:

  • Derivatization : Introduce pharmacophores (e.g., pyridine rings) via cross-coupling reactions, as seen in 3-(dimethoxymethyl)pyridine derivatives (CAS 1186311-19-2) .
  • In Silico Screening : Use molecular docking to assess interactions with targets like cyclooxygenase-2 (COX-2), leveraging methoxy groups for hydrogen bonding .

Advanced: What safety protocols are critical when handling this compound, given its structural similarity to hazardous analogs?

Methodological Answer:

  • Toxicity Assessment : Reference safety data for analogs like 3-(chloromethyl)heptane (CAS 123-04-6), which requires ventilation and PPE due to irritant properties .
  • Storage : Store in inert atmospheres (N2_2) to prevent oxidation. Stability studies on 3,3-bis(methoxymethyl) derivatives show no significant decomposition below 100°C .
  • Spill Management : Use non-reactive adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent methoxy group hydrolysis .

Advanced: How can researchers leverage this compound as a building block in synthesizing complex heterocycles or macrocycles?

Methodological Answer:

  • Ring-Closing Metathesis (RCM) : Use Grubbs catalysts to form macrocycles by linking dimethoxymethyl groups with alkenes. Similar strategies are employed in bicycloheptane synthesis .
  • Protection/Deprotection : The methoxy groups can act as temporary protecting groups for alcohols, as demonstrated in tert-butyldimethylsilyl (TBS)-protected pyrrolidine derivatives .

Basic: What are the key differences in reactivity between this compound and its alkyl/aryl-substituted analogs?

Methodological Answer:

  • Electron Donation : Methoxy groups increase electron density at adjacent carbons, enhancing susceptibility to electrophilic attack compared to methyl or ethyl analogs .
  • Steric Hindrance : Bulkier dimethoxymethyl groups reduce reaction rates in sterically sensitive processes (e.g., Suzuki coupling), as seen in pyridine derivatives .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Methodological Answer:

  • GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual chloromethyl precursors) at ppm levels. Calibrate against certified standards (e.g., NIST reference materials) .
  • ICP-OES : Screen for metal catalysts (e.g., Pd, Ni) from synthetic steps, with detection limits <0.1 ppb .

Advanced: How does the conformational flexibility of this compound influence its application in supramolecular chemistry?

Methodological Answer:

  • Host-Guest Interactions : The dimethoxymethyl group’s rotational freedom allows adaptive binding to crown ethers or cyclodextrins. MD simulations predict preferential binding to β-cyclodextrin cavities .
  • Crystal Engineering : X-ray diffraction of analogs like 3-oxabicycloheptane trifluoroacetate (CAS 1597771-06-6) reveals packing motifs driven by methoxy-oxygen van der Waals interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.